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Compound of Interest

Compound Name: KP 544

Cat. No.: B1673762 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of si-544, a novel Kv1.3 potassium channel blocker, with other

alternatives in the therapeutic landscape of T-cell-mediated autoimmune diseases. The

following sections detail the mechanism of action, comparative preclinical and clinical data, and

relevant experimental methodologies to support further investigation into si-544's therapeutic

potential.

Mechanism of Action: Targeting Effector Memory T-
Cells
si-544 is a potent and highly selective peptide inhibitor of the voltage-gated potassium channel

Kv1.3.[1][2] This channel is crucial for the sustained activation and proliferation of chronically

activated effector memory T-cells (TEM), which are key drivers of inflammation in numerous

autoimmune diseases.[1][2] By selectively blocking Kv1.3, si-544 disrupts the signaling

pathway necessary for the pathogenic activity of these autoreactive TEM cells, without affecting

the broader immune system.[1][2] This targeted approach aims to offer a disease-modifying

treatment with a favorable safety profile, preserving the patient's overall immunocompetence.

[1][2]
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si-544 Mechanism of Action

Comparative Analysis of Kv1.3 Inhibitors
While direct head-to-head comparative studies are limited, the following tables summarize

available data on the potency and selectivity of si-544 and other notable Kv1.3 inhibitors.
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Table 1: Potency of Kv1.3 Inhibitors
Compound Type IC50 for Kv1.3 Source

si-544 Peptide Picomolar [1]

Dalazatide (ShK-186) Peptide ~69 pM [3]

PAP-1 Small Molecule 2 nM [4]

Margatoxin Peptide 36 pM [5][6]

ShK-192 Peptide 140 pM [3]

Table 2: Selectivity of Kv1.3 Inhibitors
Compound

Selectivity
over Kv1.1

Selectivity
over Kv1.5

Selectivity
over hERG

Source

si-544
No binding

reported

No binding

reported

No binding

reported
[1]

Dalazatide (ShK-

186)
>100-fold - - [7]

PAP-1 33- to 125-fold 23-fold 500- to 7500-fold [4]

ShK-235 2250-fold - - [7]

Note: A direct, quantitative comparison of si-544's selectivity is not yet publicly available. The

manufacturer claims its selectivity outperforms other molecules in clinical development.[1]

Preclinical and Clinical Data for si-544
Preclinical Efficacy
si-544 has demonstrated significant efficacy in a rat model of pristane-induced arthritis, a model

for rheumatoid arthritis.[8][9] Treatment led to a rapid improvement in mobility and a 75%

reduction in joint swelling, highlighting its potent anti-inflammatory effects in a preclinical

setting.[9]

Clinical Trial Results
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si-544 has undergone Phase 1b clinical trials for atopic dermatitis and psoriasis, with promising

results.

Atopic Dermatitis (NCT05383378) Psoriasis Vulgaris (NCT06191042)

Phase 1b
Multi-center, Randomized,

Double-blind, Placebo-controlled
Mild to Severe Atopic Dermatitis

75% of patients showed
objective clinical improvement.
44% of responders achieved

clear or almost clear skin.

Well tolerated with no serious
adverse effects or dose-limiting toxicities.

Phase 1b
Multi-center, Randomized,

Double-blind, Placebo-controlled

45 Adults with Mild to Severe
Psoriasis Vulgaris

Statistically significant improvement
in PASI scores vs. placebo.

Excellent safety and tolerability.
No dose-limiting toxicities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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